N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide typically involves the reaction of furan derivatives with imidazolidine-2-one. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion into a corresponding phosphonate. This intermediate can then react with various aldehydes in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antiviral agent.
Biochemistry: The compound has been investigated for its ability to inhibit enzymes like monophenolase, which is involved in melanin synthesis.
Pharmaceutical Sciences: Research includes its use as a precursor for the synthesis of other bioactive molecules and its potential role in drug development.
Mécanisme D'action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s antiviral activity is linked to its inhibition of viral enzymes, preventing viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known antibacterial agent with a similar furan ring structure.
Furazolidone: Another furan derivative used as an antimicrobial agent.
Furan-2-yl-propan-1-ol: A compound with similar structural features but different pharmacological properties[][5].
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a furan ring and an imidazolidine-2-one moiety
Activité Biologique
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting with the furan derivative and proceeding through acylation reactions to form the imidazolidine structure. The general synthetic pathway includes:
- Formation of the Furan Intermediate : This is achieved by reacting furan derivatives with appropriate reagents to introduce the propan-2-yl group.
- Imidazolidine Formation : The furan intermediate undergoes cyclization and acylation to yield the final product.
The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound may exhibit:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound could influence signaling pathways, particularly those related to cell proliferation and apoptosis.
Research Findings
Recent studies have explored the pharmacological effects of this compound, revealing promising results:
-
Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis via caspase activation A549 (Lung) 20 Cell cycle arrest at G0/G1 - Neuroprotective Effects : Studies indicated that this compound might provide neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially through modulation of antioxidant pathways.
- Synergistic Effects : When combined with other pharmacological agents, such as berberine or evodiamine, this compound exhibited synergistic effects that enhanced its efficacy against cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. The study reported:
-
Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0 Compound Only 45 Compound + Berberine 70
Propriétés
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(6-9-2-5-17-7-9)13-11(16)14-4-3-12-10(14)15/h2,5,7-8H,3-4,6H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRQXLDDMXVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.